![molecular formula C12H12N2O3S2 B2514113 3-[1-(thiophene-3-carbonyl)pyrrolidin-3-yl]-1,3-thiazolidine-2,4-dione CAS No. 1790201-12-5](/img/structure/B2514113.png)
3-[1-(thiophene-3-carbonyl)pyrrolidin-3-yl]-1,3-thiazolidine-2,4-dione
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Overview
Description
3-[1-(thiophene-3-carbonyl)pyrrolidin-3-yl]-1,3-thiazolidine-2,4-dione is a complex organic compound that features a combination of heterocyclic structures, including thiophene, pyrrolidine, and thiazolidine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(thiophene-3-carbonyl)pyrrolidin-3-yl]-1,3-thiazolidine-2,4-dione typically involves multi-step reactions starting from readily available precursors. One common approach is the condensation of thiophene-3-carboxylic acid with pyrrolidine derivatives, followed by cyclization with thiazolidine-2,4-dione. The reaction conditions often require the use of catalysts, such as phosphorus pentasulfide (P4S10), and solvents like dimethylformamide (DMF) to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as continuous flow synthesis and the use of green chemistry principles, including solvent-free reactions and recyclable catalysts, are often employed to make the process more efficient and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
3-[1-(thiophene-3-carbonyl)pyrrolidin-3-yl]-1,3-thiazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene and pyrrolidine rings.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles such as amines and thiols are used for substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
Antifungal Activity
Research indicates that derivatives containing thiophene and thiazolidine structures exhibit significant antifungal properties. For instance, compounds similar to 3-[1-(thiophene-3-carbonyl)pyrrolidin-3-yl]-1,3-thiazolidine-2,4-dione have been synthesized and tested against various fungi such as Fusarium graminearum and Rhizoctonia solani. These studies show promising results with effective concentrations significantly lower than traditional antifungal agents .
Anticancer Properties
Compounds with similar structures have demonstrated cytotoxic effects against human cancer cell lines. For example, thiazolidinediones have been linked to the inhibition of cancer cell proliferation through mechanisms that involve apoptosis and cell cycle arrest. The incorporation of thiophene moieties enhances these effects, making them potential candidates for further development in cancer therapy .
Antidiabetic Effects
Thiazolidinediones are well-known for their role as insulin sensitizers in diabetes management. The structural features of This compound may contribute to its efficacy in glucose metabolism regulation and lipid profile improvement, thus presenting a dual role in managing diabetes and its complications .
Herbicidal Activity
Recent studies have explored the herbicidal potential of thiazolidinedione derivatives. The compound's ability to inhibit specific plant growth processes makes it a candidate for developing new herbicides that can effectively control weed populations without harming crops .
Fungicides
The antifungal properties extend beyond human medicine; they are also applicable in agriculture as fungicides. The synthesis of novel derivatives with improved efficacy against plant pathogens can lead to better crop yields and reduced reliance on conventional fungicides .
Case Studies
Mechanism of Action
The mechanism of action of 3-[1-(thiophene-3-carbonyl)pyrrolidin-3-yl]-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to alterations in cellular pathways and biological responses .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine derivatives: Compounds like pyrrolizines and pyrrolidine-2,5-diones share structural similarities and biological activities.
Thiazolidine derivatives: Thiazolidine-2,4-dione and its analogs are known for their diverse pharmacological properties.
Uniqueness
3-[1-(thiophene-3-carbonyl)pyrrolidin-3-yl]-1,3-thiazolidine-2,4-dione is unique due to the combination of its heterocyclic rings, which confer distinct chemical and biological properties. The presence of the thiophene ring enhances its electronic properties, while the pyrrolidine and thiazolidine rings contribute to its structural diversity and potential biological activities .
Biological Activity
3-[1-(thiophene-3-carbonyl)pyrrolidin-3-yl]-1,3-thiazolidine-2,4-dione is a complex organic compound that has garnered interest due to its potential biological activities. This compound, characterized by its unique structural features, including a thiophene moiety and a thiazolidine core, suggests various pharmacological applications. This article reviews the current understanding of the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic uses.
Chemical Structure and Properties
The molecular formula of this compound is C12H12N2O4S with a molecular weight of approximately 280.30 g/mol. Its structure includes:
- Thiazolidine ring : Contributes to the compound's reactivity and biological interactions.
- Pyrrolidine moiety : Influences the compound's conformational properties and interaction with biological targets.
- Thiophene carbonyl group : Enhances lipophilicity and potential binding affinity to various receptors.
Antioxidant Properties
Research indicates that thiazolidine derivatives possess significant antioxidant activity. For instance, thiazolidine compounds have been shown to reduce intracellular reactive oxygen species (ROS) levels in various cell lines, suggesting a protective role against oxidative stress . This property is crucial in preventing cellular damage and could be beneficial in treating conditions related to oxidative stress.
Anti-inflammatory Effects
Studies on related compounds have demonstrated notable anti-inflammatory properties. For example, compounds containing thiazolidine structures have been evaluated for their ability to inhibit cyclooxygenase (COX) enzymes, which are critical mediators of inflammation. In vitro assays revealed that certain thiazolidine derivatives exhibit IC50 values comparable to standard anti-inflammatory drugs like diclofenac . This suggests potential therapeutic applications in managing inflammatory diseases.
The mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is believed to interact with specific molecular targets such as enzymes or receptors involved in inflammatory pathways and oxidative stress responses. The structural components—particularly the thiophene and thiazolidine rings—are thought to play a significant role in binding interactions.
In Vivo Studies
In vivo studies involving thiazolidine derivatives have shown promising results in animal models. For instance, administration of thiazolidine compounds has been associated with reduced edema in models of acute inflammation. These findings support the hypothesis that such compounds can modulate inflammatory responses effectively .
Comparative Analysis of Related Compounds
Compound Name | Structure | Biological Activity | IC50 (μg/mL) |
---|---|---|---|
Diclofenac | Non-steroidal anti-inflammatory drug | Anti-inflammatory | 54.65 |
Thiazolidine Derivative A | Similar structure | Anti-inflammatory | 60.56 |
Thiazolidine Derivative B | Similar structure | Antioxidant | Not specified |
Properties
IUPAC Name |
3-[1-(thiophene-3-carbonyl)pyrrolidin-3-yl]-1,3-thiazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3S2/c15-10-7-19-12(17)14(10)9-1-3-13(5-9)11(16)8-2-4-18-6-8/h2,4,6,9H,1,3,5,7H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFKVPWVALCMXLN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2C(=O)CSC2=O)C(=O)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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